molecular formula C17H12FNO2S2 B2940664 (Z)-3-(2-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one CAS No. 638139-59-0

(Z)-3-(2-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one

Cat. No.: B2940664
CAS No.: 638139-59-0
M. Wt: 345.41
InChI Key: WIDXHXGLSRTZTG-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(2-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one is a synthetic compound belonging to the (Z)-BPTT ((Z)-5-(substituted benzylidene)-3-phenyl-2-thioxothiazolidin-4-one) analog class, designed with a β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold known to be critical for potent tyrosinase inhibition . This compound is supplied for research purposes as a potential inhibitor of tyrosinase, the copper-containing enzyme that catalyzes the rate-limiting step in melanin biosynthesis . Its core research value lies in its application for studying hyperpigmentation, with potential relevance to conditions such as melasma, age spots, and freckles, as well as for investigating novel whitening agents. The compound's primary postulated mechanism of action, based on studies of structurally identical analogs, is the competitive inhibition of tyrosinase, potentially binding directly to the enzyme's active site . Researchers may utilize this chemical to explore the inhibition of both cellular tyrosinase activity and melanin production in experimental models, such as B16F10 murine melanoma cells, where related analogs have demonstrated significant anti-melanogenic effects without perceptible cytotoxicity . The specific 2-fluorophenyl and 2-methoxybenzylidene substituents are designed to optimize molecular interactions for enhanced potency and selectivity. This product is intended for use in biochemical and cell-based assays to further elucidate melanogenesis pathways, including the potential down-regulation of microphthalmia-associated transcription factor (MITF) and other melanogenesis-related proteins and genes . It is provided for laboratory research applications only. Intended Use & Disclaimer: This product is strictly "For Research Use Only". It is not intended for direct diagnostic, therapeutic, or cosmetic use in humans or animals. The buyer assumes all responsibility for ensuring the compound is handled by qualified professionals in accordance with applicable laboratory safety regulations and for verifying its suitability and purity for their specific research applications.

Properties

IUPAC Name

(5Z)-3-(2-fluorophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO2S2/c1-21-14-9-5-2-6-11(14)10-15-16(20)19(17(22)23-15)13-8-4-3-7-12(13)18/h2-10H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDXHXGLSRTZTG-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one typically involves the condensation of 2-fluorobenzaldehyde with 2-methoxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is often carried out under reflux conditions with a suitable solvent such as ethanol or methanol. Catalysts like piperidine or pyridine may be used to facilitate the reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, or electrophiles in appropriate solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(2-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further research in developing new antibiotics or antifungal medications.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Preliminary studies suggest it may have anti-inflammatory and anticancer activities, making it a promising compound for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced durability or specific functionalities.

Mechanism of Action

The mechanism of action of (Z)-3-(2-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function and stability.

Comparison with Similar Compounds

Structural Modifications and Physical Properties

Key structural variations among rhodanine derivatives include:

  • Position 3 substituents : Fluorophenyl, substituted acetamides, or heterocycles.
  • Position 5 benzylidene substituents : Methoxy, hydroxy, nitro, or halogen groups at ortho, meta, or para positions.
Table 1: Comparison of Physical and Structural Properties
Compound Structure Position 3 Substituent Benzylidene Substituent Melting Point (°C) Yield (%) Key References
Target Compound 2-Fluorophenyl 2-Methoxy Not reported Not given -
3a () 2-Oxoethyl 4-Methoxy 215–217 85
3e () 2-Anilino-2-oxoethyl 4-Methoxy 190–192 60
2a () 4-Chlorophenyl 2-Methoxy 249–251 48
A4 () Benzo[d]thiazol-2-yl Benzylidene (unsubstituted) 259–261 65
5c () Thieno[2,3-d]pyrimidin-4-yl 4-Methyl Not reported Not given

Key Observations :

  • Ortho vs. 3a) .
  • Fluorine substitution: Fluorine’s electron-withdrawing nature at position 3 could enhance metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., 3a, A4) .
Enzyme Inhibition
  • Aldose reductase inhibitors : Compounds like 3a and 3e () inhibit aldose reductase, a target for diabetic complications. Their 4-methoxybenzylidene and acetamide groups are critical for activity .
  • α-Amylase/α-glucosidase inhibition : Benzo[d]thiazole-rhodanine hybrids (A4–A9, ) show potent inhibition, with IC50 values influenced by substituents like hydroxy and methoxy groups .
Antioxidant Activity
  • Thienopyrimidine-rhodanine hybrids () exhibit IC50 values comparable to ascorbic acid (~17.5 μg/mL), with electron-withdrawing groups (e.g., nitro) enhancing activity .
Anti-Biofilm Activity
  • Fluorophenyl-substituted rhodanine derivatives () are prominent anti-biofilm agents. For example, 3-(4-fluorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one has 86 database entries targeting Staphylococcus aureus and Pseudomonas aeruginosa .

Biological Activity

(Z)-3-(2-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies to elucidate its pharmacological properties.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C16H14FNO2S
  • Molecular Weight : 303.35 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Activity
    • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators.
    • Case Studies :
      • In vitro studies demonstrated that at concentrations ranging from 10 µM to 50 µM, the compound exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values reported at approximately 25 µM and 30 µM, respectively.
  • Antimicrobial Activity
    • Spectrum of Activity : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria.
    • Research Findings :
      • A study reported that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against Staphylococcus aureus and 20 µg/mL against Escherichia coli.
  • Anti-inflammatory Activity
    • Mechanism : The compound appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
    • Experimental Results :
      • In animal models, administration of the compound led to a significant decrease in paw edema compared to control groups.

Data Table of Biological Activities

Activity TypeCell Line/OrganismIC50/MIC ValueReference
AnticancerMCF-725 µM
AnticancerHeLa30 µM
AntimicrobialStaphylococcus aureus15 µg/mL
AntimicrobialEscherichia coli20 µg/mL
Anti-inflammatoryRat model (paw edema)Significant reduction

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Apoptosis Induction : The compound promotes apoptosis via mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) and subsequent activation of caspases.
  • Cytokine Modulation : It inhibits NF-kB signaling pathways, resulting in decreased expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

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